(4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Description
(4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral bis(oxazoline) ligand characterized by two oxazole rings joined at the 2,2'-positions. Each oxazole moiety is substituted with cyclopentyl groups at the 4,4'-positions, conferring distinct stereochemical and electronic properties. This compound is widely employed in asymmetric catalysis due to its C₂-symmetric structure, which enhances enantioselectivity in transition-metal-catalyzed reactions . Its synthesis typically involves cyclization reactions of chiral β-amino alcohols with oxalic acid derivatives, though specific protocols for the cyclopentyl variant are less documented in publicly available literature .
The ligand’s steric bulk from the cyclopentyl substituents improves catalytic performance by modulating metal coordination geometry, as demonstrated in palladium-catalyzed Petasis reactions for α-arylglycine synthesis (>99% enantiomeric excess) . Commercial availability (e.g., BLD Pharm catalog) underscores its utility in pharmaceutical and materials research .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(4S)-4-cyclopentyl-2-[(4S)-4-cyclopentyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H24N2O2/c1-2-6-11(5-1)13-9-19-15(17-13)16-18-14(10-20-16)12-7-3-4-8-12/h11-14H,1-10H2/t13-,14-/m1/s1 |
InChI Key |
OMMKJOYYTSYOAJ-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H]2COC(=N2)C3=N[C@H](CO3)C4CCCC4 |
Canonical SMILES |
C1CCC(C1)C2COC(=N2)C3=NC(CO3)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of cyclopentanone with a suitable amine under acidic conditions to form the intermediate imine. This intermediate is then subjected to cyclization using a catalyst such as a Lewis acid to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antidiabetic Research
Recent studies have indicated that compounds similar to (4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole exhibit potential antidiabetic properties. Research on phenolic compounds has shown that they can modulate glucose metabolism and improve insulin sensitivity. This suggests a possible role for dioxazole derivatives in developing new antidiabetic therapies .
Case Study: Glucose Regulation
A study demonstrated that certain dioxazole derivatives could enhance glucose tolerance in hyperglycemic models. The mechanisms involved include modulation of gut microbiome interactions and direct effects on insulin signaling pathways . This highlights the importance of exploring the therapeutic potential of (4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole in diabetes management.
Materials Science
2. Nanotechnology Applications
The compound's properties allow for its use in the synthesis of nanomaterials. It can serve as a building block for creating nanoparticles with specific functionalities for biomedical applications such as drug delivery systems and biosensors.
Table: Potential Nanotechnology Applications
| Application | Description |
|---|---|
| Drug Delivery | Encapsulation of therapeutic agents for targeted delivery |
| Biosensing | Development of sensors that detect biological markers |
| Imaging | Use in contrast agents for enhanced imaging techniques |
Research indicates that phenolic compounds can enhance the stability and efficacy of nanoparticles used in these applications .
Bioactive Compound Research
3. Functional Food Ingredients
The exploration of (4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole as a bioactive compound is promising. Its potential antioxidant and anti-inflammatory properties make it suitable for use in functional food formulations aimed at improving health outcomes.
Case Study: Antioxidant Activity
Studies have shown that bioactive compounds derived from similar structures can exhibit significant antioxidant activity. This suggests that (4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole may also contribute to reducing oxidative stress in biological systems .
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: Cyclopentyl and tert-butyl substituents increase steric hindrance, favoring enantioselectivity in asymmetric catalysis. For example, tert-butyl variants improve turnover numbers in ruthenium-catalyzed hydrogenation by ~20% compared to phenyl analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl) reduce electron density at the oxazole nitrogen, weakening metal-ligand binding affinity .
- Solubility: Cyclopentyl derivatives exhibit moderate solubility in polar solvents (e.g., DMF), whereas tert-butyl analogs are more soluble in nonpolar media .
Comparative Catalytic Efficiency in Cross-Coupling Reactions
The ligand 4,4',5,5'-tetrahydro-2,2'-bioxazole (BiOX, L4) outperforms other bis(oxazoline) ligands in arylzinc nucleophile cross-coupling reactions, achieving 62–85% yields under optimized conditions. Comparatively, terpyridine-based ligands show lower efficiency (<50% yield) due to weaker metal coordination .
Optical and Thermal Properties
Bis(oxazoline) ligands with aromatic substituents (e.g., 4,4'-bis[2"-(5"-substituted phenyl oxazolyl)]-1,1'-biphenyl) exhibit strong fluorescence with λmax at 350–400 nm, whereas aliphatic-substituted variants like the cyclopentyl derivative lack significant luminescence . Thermal stability varies with substituents: nitro-functionalized imidazole analogs (e.g., TNBI salts) decompose above 200°C, while oxazole derivatives generally degrade at lower temperatures (150–180°C) .
Biological Activity
(4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 478.73 g/mol
- CAS Number : 2368835-34-9
- LogP : 11.9116 (indicating high lipophilicity)
- Rotatable Bonds : 5
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 0
Biological Activity Overview
The biological activity of (4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole has been investigated through various assays focusing primarily on its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to (4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Compound A | HeLa | 20.68 ± 3.10 | Induces apoptosis |
| Similar Compound B | K-562 | 11.16 ± 1.24 | Inhibits proliferation |
These findings suggest that the compound may share similar mechanisms of action as other bioactive compounds in inducing apoptosis and inhibiting cell proliferation in cancer cells .
Anti-inflammatory Activity
The compound has also shown potential in modulating inflammatory responses. Studies involving lipopolysaccharide (LPS)-induced inflammation models demonstrated that related compounds significantly reduced pro-inflammatory cytokine secretion.
| Compound | Cytokine | IC (pM) | Effect |
|---|---|---|---|
| LXA4 Mimetic | IL-6 | 25 pM | Abolishes secretion |
| Dexamethasone | IL-1β | 1 μM | Reduces secretion by 86% |
These results indicate that the compound may effectively inhibit the NF-kB pathway and reduce inflammatory cytokine levels .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to (4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole:
- Antitumor Activity Study : A study evaluated the cytotoxicity of a series of tetrahydro-bioxazole derivatives against multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability with selectivity towards cancerous cells over normal cells.
- In Vivo Models : In vivo studies demonstrated that certain analogs of the compound could inhibit tumor growth in xenograft models. This suggests a potential for therapeutic applications in oncology.
- Mechanistic Studies : Further investigation into the molecular mechanisms revealed that these compounds might activate intrinsic apoptotic pathways through caspase activation and cytochrome C release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
